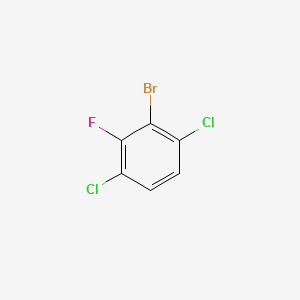

2-Bromo-1,4-dichloro-3-fluorobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-1,4-dichloro-3-fluorobenzene is a chemical compound with the molecular formula C6H2BrCl2F . It is a derivative of benzene, with bromine, chlorine, and fluorine atoms attached to the benzene ring .

Molecular Structure Analysis

The molecular weight of 2-Bromo-1,4-dichloro-3-fluorobenzene is 243.89 . The InChI code for this compound is 1S/C6H2BrCl2F/c7-5-3 (8)1-2-4 (10)6 (5)9/h1-2H .Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-1,4-dichloro-3-fluorobenzene are not available in the searched resources, similar compounds like 4-Bromofluorobenzene are known to undergo cross-coupling reactions . They can also form Grignard reagents used in the synthesis of fluorophenyl-containing compounds .Physical And Chemical Properties Analysis

2-Bromo-1,4-dichloro-3-fluorobenzene is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources.科学的研究の応用

General Information

“2-Bromo-1,4-dichloro-3-fluorobenzene” is an aryl halide . It has the molecular formula

C6H3BrCl2

and a molecular weight of 225.90 . The CAS Registry Number for this compound is 1435-50-3 .Application in Organic Synthesis

Specific Scientific Field

This compound is used in the field of Organic Synthesis .

Summary of the Application

“2-Bromo-1,4-dichloro-3-fluorobenzene” can be used in the synthesis of various organic compounds .

Methods of Application or Experimental Procedures

While the specific methods of application or experimental procedures can vary depending on the target compound, the general process involves using “2-Bromo-1,4-dichloro-3-fluorobenzene” as a starting material in organic reactions .

Results or Outcomes

One specific outcome is the synthesis of "1,4-dichloro-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzene" .

Application in the Preparation of 5-Bromo-1,3-Dichloro-2-Fluorobenzene

Specific Scientific Field

This application falls under the field of Chemical Synthesis .

Summary of the Application

“2-Bromo-1,4-dichloro-3-fluorobenzene” can be used in the preparation of “5-bromo-1,3-dichloro-2-fluorobenzene”, which is an important chemical intermediate .

Methods of Application or Experimental Procedures

The preparation method comprises the following steps :

- Simultaneously feeding ammonium salt and a sodium nitrite aqueous solution into a tubular reactor for tubular diazotization reaction to obtain a diazonium salt intermediate .

- Dissolving cuprous bromide in hydrobromic acid, heating to 100-130°C, dropwise adding the diazonium salt intermediate prepared in the step (1) for reaction .

- After the complete reaction, performing after-treatment to obtain the 5-bromo-1,3-dichloro-2-fluorobenzene .

Results or Outcomes

The preparation method adopts the tubular diazotization reaction technology to prepare diazonium salt, reducing side reactions including diazonium salt coupling and decomposition. This makes the diazotization reaction more stable and improves the final yield . The tubular diazotization reaction technology has advantages of continuity in production, safety, short reaction time, and energy saving, making it suitable for industrial production in the future .

Application in the Preparation of 3,4-Dichloro-5-fluorobromobenzene

Summary of the Application

“2-Bromo-1,4-dichloro-3-fluorobenzene” can be used in the preparation of “3,4-dichloro-5-fluorobromobenzene”, which is an important chemical intermediate .

Methods of Application or Experimental Procedures

- Dissolving 3,5-dichloro-4-fluoroaniline in sulfuric acid to prepare ammonium salt .

- Simultaneously feeding the ammonium salt and a sodium nitrite aqueous solution into a tubular reactor for tubular diazotization reaction to obtain a diazonium salt intermediate .

- Dissolving cuprous bromide in hydrobromic acid, heating to 100-130°C, dropwise adding the diazonium salt intermediate prepared in the step (2) for reaction .

- After the complete reaction, performing after-treatment to obtain the 3,4-dichloro-5-fluorobromobenzene .

Safety And Hazards

2-Bromo-1,4-dichloro-3-fluorobenzene is classified as a flammable liquid and vapor. It causes skin irritation and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

2-bromo-1,4-dichloro-3-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2F/c7-5-3(8)1-2-4(9)6(5)10/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIMUZZZXQHIAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)F)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742961 |

Source

|

| Record name | 2-Bromo-1,4-dichloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1,4-dichloro-3-fluorobenzene | |

CAS RN |

1373233-32-9 |

Source

|

| Record name | 2-Bromo-1,4-dichloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B596198.png)